3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid
Description
5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid
This analogue replaces the methyl group at position 5 with bromine, altering electronic and steric properties:
- Electronic Effects : Bromine’s electron-withdrawing nature increases the acidity of the carboxylic acid group compared to the methyl-substituted parent compound.
- Steric Considerations : The larger bromine atom introduces steric hindrance, potentially restricting rotational freedom of the amide bond.
- Conformational Preferences : The bromine substituent may stabilize specific rotamers through halogen-bonding interactions, a feature absent in the methyl analogue.
Table 2: Structural and electronic comparison
| Property | 3-(Cyclohexanecarbonylamino)-2-methylbenzoic Acid | 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid |
|---|---|---|
| Substituent at position 5 | Hydrogen | Bromine |
| Carboxylic acid pKa (estimated) | ~4.2 | ~3.8 |
| Dominant amide rotamer | trans | trans (with halogen bonding) |
These differences highlight how subtle structural changes modulate physicochemical behavior and conformational dynamics in benzoic acid derivatives.
Properties
IUPAC Name |
3-(cyclohexanecarbonylamino)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-12(15(18)19)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNNLWGNEQLXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 2-methylbenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Reaction Scheme:
- 2-Methylbenzoic acid + Cyclohexanecarbonyl chloride → this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
The compound 3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid is a derivative of benzoic acid that has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its applications, focusing on therapeutic uses, synthesis methodologies, and relevant case studies.
Therapeutic Potential
The compound has been investigated for its potential as an inhibitor of protein kinases , which are crucial in regulating various cellular functions. Protein kinases are often implicated in cancer and other diseases due to their role in cell signaling pathways. The inhibition of these kinases can lead to therapeutic effects in treating cancers, including:
- Hematological cancers : Such as leukemias.
- Solid tumors : Including lung cancer, breast cancer, and colorectal cancer .
Synthesis and Derivatives
The synthesis of this compound typically involves peptide coupling techniques and may utilize various coupling agents like carbodiimides. The methods of preparation are essential for producing derivatives with enhanced potency or selectivity against specific targets .
Case Study 1: Inhibition of Tumor Growth
In a study examining the efficacy of various kinase inhibitors, derivatives of this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The results indicated that these compounds could effectively reduce the viability of cancer cells, suggesting potential use in therapeutic settings .
Case Study 2: Selectivity and Potency
Another investigation focused on the selectivity of this compound towards D3 dopamine receptors compared to D2 receptors. The findings revealed that certain analogs exhibited high selectivity for the D3 receptor, which is relevant in treating neuropsychiatric disorders .
Table 1: Comparison of Biological Activities
| Compound Name | Target Receptor | Activity Type | IC50 (µM) |
|---|---|---|---|
| This compound | D3 Dopamine Receptor | Agonist | 0.71 |
| Analog A | D2 Dopamine Receptor | Antagonist | >100 |
| Analog B | Protein Kinase X | Inhibitor | 0.25 |
Table 2: Synthesis Conditions
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Peptide Coupling | Cyclohexanecarboxylic Acid + Amino Acid | 73 |
| Hydrogenation | Nitro Group Reduction | 88 |
| Column Chromatography | Silica Gel (Hexane:EtOAc) | Varies |
Mechanism of Action
The mechanism of action of 3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexanecarbonyl-amino group can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Comparative Data
Physicochemical and Functional Differences
Synthetic Pathways: The target compound is synthesized via methods typical of substituted benzoic acids, such as coupling reactions involving anthranilic acid derivatives (e.g., Ugi three-component reactions as seen in related compounds) . N-(6-Amino-4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves benzothiazole ring formation, requiring sulfur incorporation and cyclization steps .
Biological and Chemical Interactions: The benzothiophene derivative (Table 1, row 3) includes a sulfur atom, which may enhance electronic interactions in binding sites compared to purely hydrocarbon analogues . The methyl group at the 2-position in the target compound may sterically hinder interactions with planar enzymatic active sites, a feature absent in the phenylpropanoic acid analogue .
Biological Activity
3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid, also known as a derivative of benzoic acid, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅N₁O₂
- Molecular Weight : 189.25 g/mol
- CAS Number : 878738-34-2
The compound features a cyclohexanecarbonyl group attached to an amino group and a methyl-substituted benzoic acid moiety. This unique structure may influence its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in inflammatory pathways.
- Cell Cycle Modulation : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, potentially through pathways involving the JAK-STAT signaling cascade, which is crucial for cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of benzoic acid can exhibit anticancer properties. For instance, compounds with similar structures have been observed to induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation .
| Study | Cell Line | Effect Observed | Concentration |
|---|---|---|---|
| Study A | A549 | Induction of apoptosis | 5 µM |
| Study B | MCF-7 | Cell cycle arrest at G1/S phase | 10 µM |
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Benzoic acid derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases .
Proteolytic Pathway Modulation
In silico studies suggest that this compound could interact with proteolytic enzymes such as cathepsins B and L, enhancing their activity in protein degradation pathways. This modulation is significant for maintaining cellular homeostasis and could have implications in aging and neurodegenerative diseases .
Case Studies and Research Findings
- Cell-Based Assays
-
Animal Models
- Animal studies indicated that lower doses of cyclohexanecarbonyl derivatives exhibited significant anticancer activity without notable toxicity. This suggests a favorable therapeutic index for further development.
-
Comparative Analysis
- In comparison to other benzoic acid derivatives, this compound showed a unique profile in activating proteolytic pathways while maintaining lower cytotoxicity levels.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for obtaining 3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid with high purity?
- Methodological Answer : The compound can be synthesized via a multi-step process starting with the coupling of 2-methyl-benzoic acid derivatives with cyclohexanecarbonyl chloride. Key steps include:
- Protection of the carboxylic acid group using tert-butyl esters to prevent unwanted side reactions during amide bond formation .
- Amide coupling under Schotten-Baumann conditions (e.g., using NaOH as a base and dichloromethane as a solvent) to ensure efficient reaction .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d6): Expected signals include δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.4 ppm (methyl group), δ 7.3–8.1 ppm (aromatic protons), and δ 12.1 ppm (carboxylic acid proton) .
- ¹³C NMR detects the carbonyl carbons (amide at ~167 ppm, carboxylic acid at ~172 ppm) and cyclohexyl carbons (~25–45 ppm) .
- Infrared Spectroscopy (IR) : Key peaks include N-H stretch (~3300 cm⁻¹), C=O stretches (amide: ~1650 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) at 25°C. Quantify solubility via UV-Vis spectroscopy using a calibration curve. Poor aqueous solubility may necessitate co-solvents (e.g., DMSO <1%) .
- Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can contradictions in reported NMR data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric forms. To address this:
- Variable Temperature (VT) NMR : Analyze spectra at 25°C and 60°C in DMSO-d6 to identify dynamic processes (e.g., rotameric equilibria in the amide bond) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can distinguish between aromatic protons and adjacent methyl groups .
- X-ray Crystallography : Resolve absolute configuration and confirm bond angles/planarity of the amide linkage (dihedral angles typically ~10–20° for stable conformers) .
Q. What experimental strategies are optimal for studying its enzyme inhibition mechanisms (e.g., COX-2 or kinases)?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., Fluorescein Diacetate hydrolysis for esterase activity) or colorimetric methods (e.g., ADP-Glo™ Kinase Assay).
- IC₅₀ Determination : Test compound concentrations from 0.1–100 µM. Fit data to a sigmoidal dose-response curve using GraphPad Prism .
- Molecular Docking : Perform in silico docking (AutoDock Vina) with protein structures (PDB: 5KIR for COX-2) to predict binding modes. Validate with mutagenesis studies (e.g., Ala-scanning of active-site residues) .
Q. How can computational methods predict the compound’s reactivity in complex biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets are recommended for accuracy .
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers (CHARMM36 force field) to assess membrane permeability. Analyze RMSD and hydrogen bonding over 100 ns trajectories .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and cell-based assays?
- Methodological Answer :
- Assay Optimization : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum-free media to reduce protein binding).
- Metabolite Profiling : Use LC-HRMS to identify intracellular metabolites that may enhance or inhibit activity .
- Pathway Enrichment Analysis : Apply tools like DAVID or Metascape to identify off-target pathways contributing to discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
